

Spectroscopic Profile of 3-Ethoxypentane: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **3-ethoxypentane** (CAS No: 36749-13-0), a dialkyl ether. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering critical information for compound identification, structural elucidation, and quality control in research and drug development.

Data Summary

The following tables summarize the key spectral data for **3-ethoxypentane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the unavailability of experimental NMR data in readily accessible databases, predicted spectral data is provided below. These predictions are based on computational models and offer a reliable estimation of the expected spectral features.

Table 1: Predicted ¹H NMR Spectral Data for **3-Ethoxypentane**



Protons	Chemical Shift (δ) (ppm)	Multiplicity
-CH-	3.25	Quintet
-O-CH ₂ -	3.40	Quartet
-CH ₂ -CH-	1.45	Sextet
-CH₃ (ethoxy)	1.15	Triplet
-CH₃ (pentane)	0.88	Triplet

Table 2: Predicted ¹³C NMR Spectral Data for **3-Ethoxypentane**

Carbon	Chemical Shift (δ) (ppm)
-CH-	82.5
-O-CH₂-	63.8
-CH ₂ -CH-	26.2
-CH₃ (ethoxy)	15.6
-CH₃ (pentane)	9.8

Infrared (IR) Spectroscopy

The IR spectrum of **3-ethoxypentane** is characterized by the presence of a strong C-O stretching vibration, a hallmark of ether compounds.

Table 3: Key IR Absorption Bands for **3-Ethoxypentane**

Functional Group	Wavenumber (cm⁻¹)	Intensity
C-H Stretch (alkane)	2850-3000	Strong
C-O Stretch (ether)	1050-1150	Strong

Mass Spectrometry (MS)



The electron ionization mass spectrum of **3-ethoxypentane** is characterized by fragmentation patterns typical for ethers. The most prominent peaks from a GC-MS analysis are listed below. [1]

Table 4: Major Peaks in the Mass Spectrum of **3-Ethoxypentane**

m/z	Relative Intensity	Proposed Fragment Ion
59	High	[C ₃ H ₇ O] ⁺
87	High	[C5H11O]+
55	Medium	[C ₄ H ₇] ⁺

Experimental Protocols

The following sections outline the general methodologies for acquiring the spectral data presented above.

NMR Spectroscopy

Sample Preparation: A sample of **3-ethoxypentane** (typically 5-25 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃) to a final volume of approximately 0.6-0.7 mL in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).

Data Acquisition: The NMR spectra are acquired on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H NMR). For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single peaks for each unique carbon atom. Key acquisition parameters include the number of scans, pulse width, and relaxation delay, which are optimized to ensure a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory, is commonly used for liquid samples like **3-ethoxypentane**.



Data Acquisition: A small drop of the neat liquid is placed directly onto the ATR crystal. The IR spectrum is then recorded, typically in the mid-IR range (4000-400 cm⁻¹). A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

Mass Spectrometry (MS)

Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile organic compounds like **3-ethoxypentane**.

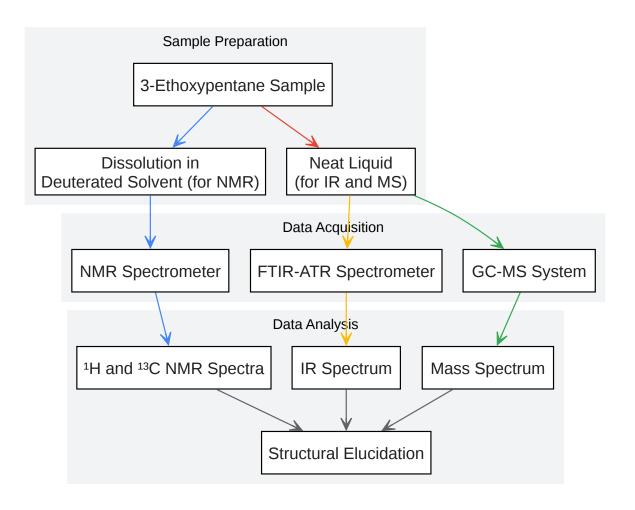
Sample Introduction and Separation: The sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.

Ionization and Mass Analysis: As **3-ethoxypentane** elutes from the GC column, it enters the mass spectrometer's ion source. In electron ionization (EI), the molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations

The following diagrams illustrate key concepts and workflows related to the spectral analysis of **3-ethoxypentane**.

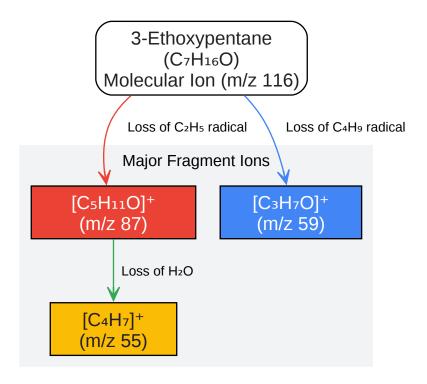




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Workflow for Spectroscopic Analysis of **3-Ethoxypentane**.





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Proposed Fragmentation Pathway of **3-Ethoxypentane** in Mass Spectrometry.

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References

- 1. 3-Ethoxypentane | C7H16O | CID 37521 PubChem [pubchem.ncbi.nlm.nih.gov]
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